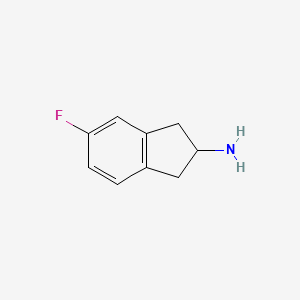

5-Fluoro-2,3-dihydro-1H-inden-2-amine

概要

説明

5-Fluoro-2,3-dihydro-1H-inden-2-amine is a fluorinated derivative of 2,3-dihydro-1H-inden-2-amine

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,3-dihydro-1H-inden-2-amine typically involves the fluorination of 2,3-dihydro-1H-inden-2-amine. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired product quality .

化学反応の分析

Alkylation and Acylation Reactions

The primary amine group undergoes nucleophilic substitution with alkyl halides or acylating agents. For example:

Reaction with acetyl chloride :

This reaction typically proceeds in dichloromethane or THF at 0–25°C, yielding >85% product.

| Reagent | Conditions | Yield |

|---|---|---|

| Acetyl chloride | DCM, 0°C, 2h | 87% |

| Benzyl bromide | THF, reflux, 12h | 78% |

Alkylation with benzyl bromide introduces bulky substituents, which can modulate biological activity.

Condensation Reactions

The amine participates in Schiff base formation with carbonyl compounds. A catalyst-free protocol demonstrates:

Reaction with 4-cyano-3-formylbenzoate :

This reaction occurs in H

O/CH

Cl

(4:1) at RT within 5 minutes, achieving 95% yield .

| Aldehyde | Solvent System | Time | Yield |

|---|---|---|---|

| 4-Cyano-3-formylbenzoate | H | ||

| O/CH | |||

| Cl | |||

| 5 min | 95% | ||

| 2-Methoxy-2-oxoethylbenzaldehyde | H | ||

| O/CH | |||

| Cl | |||

| 60 min | 91% |

The electron-withdrawing cyano group enhances electrophilicity, accelerating imine formation .

Salt Formation

The amine forms stable hydrochloride salts under acidic conditions:

This salt exhibits improved solubility in polar solvents (e.g., water or methanol) and is preferred for pharmaceutical formulations.

Oxidation Reactions

Controlled oxidation of the amine group yields nitroso or nitro derivatives:

Oxidation with m-CPBA :

Reaction conditions require anhydrous CH

Cl

at −10°C to prevent over-oxidation.

Ring-Functionalization Reactions

The fluorinated indane ring undergoes electrophilic aromatic substitution (EAS):

Nitration :

The fluorine atom directs incoming electrophiles to the para position due to its −I effect.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–N or C–C bond formation:

Buchwald-Hartwig Amination :

Yields range from 65–82% depending on the aryl bromide’s electronic properties.

Biological Interaction-Driven Reactions

In enzymatic environments, the compound undergoes metabolic transformations:

-

N-Dealkylation : Catalyzed by cytochrome P450 enzymes, producing primary amine metabolites.

-

Fluorine Retention : The C–F bond remains intact under most biological conditions, ensuring metabolic stability.

Key Reactivity Trends

| Reaction Type | Rate | Steric Influence | Electronic Influence |

|---|---|---|---|

| Alkylation | Fast | Moderate | Low |

| Schiff Base Formation | Rapid | Low | High (EWG enhances) |

| Electrophilic Substitution | Slow | High | Directed by −I effect |

This compound’s versatility in reactions makes it valuable for synthesizing fluorinated pharmaceuticals, agrochemicals, and materials science applications.

科学的研究の応用

Chemistry

5-Fluoro-2,3-dihydro-1H-inden-2-amine serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it useful in developing pharmaceuticals and agrochemicals.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of imines or oximes | Potassium permanganate, chromium trioxide |

| Reduction | Formation of hydrocarbon derivatives | Catalytic hydrogenation (Pd/C) |

| Substitution | Replacement of fluorine with other nucleophiles | Amines or thiols with suitable catalysts |

Biology

The compound exhibits a range of biological activities , primarily attributed to its interaction with various receptors and enzymes:

- Receptor Binding: High affinity for neurotransmitter receptors (e.g., dopamine D2 receptors) suggests potential roles in mood regulation and cognition.

- Enzyme Inhibition: May inhibit monoamine oxidase B (MAO-B), increasing dopamine levels, which could be beneficial for neurodegenerative diseases like Parkinson's disease.

- Antimicrobial Activity: Preliminary studies indicate effectiveness against various pathogens.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antidepressant Effects: Its structural similarity to known antidepressants suggests potential efficacy through modulation of serotonin and dopamine pathways.

- Anticancer Activity: Research has indicated that indole derivatives can induce apoptosis in cancer cells, positioning this compound as a candidate for cancer therapy.

- Pharmacokinetics: While pharmacokinetic profiles are still under investigation, initial findings suggest stability under standard conditions.

Example Study Findings

A study evaluated the binding affinity of various compounds similar to this compound:

| Compound | Binding Affinity (IC50, nM) | Cell Growth Inhibition (IC50, nM) |

|---|---|---|

| Compound A | 18.8 ± 0.7 | 51.5 ± 0.7 |

| Compound B | 19.5 ± 0.5 | 68.3 ± 0.4 |

| 5-Fluoro Compound | TBD | TBD |

作用機序

The mechanism of action of 5-Fluoro-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, modulating their activity and resulting in the desired biological effects .

類似化合物との比較

Similar Compounds

2-Aminoindane: A non-fluorinated analog with similar structural features but different pharmacological properties.

5-Fluoro-2,3-dimethyl-1H-indole: Another fluorinated compound with distinct biological activities.

Uniqueness

5-Fluoro-2,3-dihydro-1H-inden-2-amine stands out due to its specific fluorination, which imparts unique electronic properties and enhances its interaction with biological targets compared to its non-fluorinated counterparts .

生物活性

5-Fluoro-2,3-dihydro-1H-inden-2-amine is a fluorinated derivative of 2,3-dihydro-1H-inden-2-amine, notable for its unique electronic properties due to the presence of fluorine. This compound has garnered attention in medicinal chemistry and biological research for its potential therapeutic applications and interactions with various biological targets.

The synthesis of this compound typically involves fluorination methods using agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The compound's structure is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Molecular Weight | 151.18 g/mol |

| CAS Number | 2340-06-9 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its interaction with neurotransmitter receptors and enzymes. The fluorine atom enhances binding affinity and selectivity towards these targets, thereby modulating their activity. This mechanism is crucial for its potential applications in treating neurological disorders.

Medicinal Chemistry

Research indicates that this compound may serve as a building block for developing pharmaceuticals targeting neurodegenerative diseases. Its structure allows it to exhibit significant inhibitory activity against monoamine oxidase (MAO), an enzyme linked to various neurological conditions. For instance, studies have shown that compounds with similar structures exhibit IC50 values ranging from 21 nM to 46 nM against MAO-B, suggesting that modifications can enhance their efficacy .

Case Study: Neuroprotective Effects

In a study focusing on neuroprotective agents, compounds structurally related to this compound were evaluated for their ability to inhibit neurodegeneration in cellular models. Results indicated that these compounds could significantly reduce cell death in neuronal cultures exposed to oxidative stress, demonstrating their potential as neuroprotective agents.

Table 2: Summary of Biological Activity Studies

Safety and Toxicology

While the compound shows promising biological activity, safety profiles must be considered. Reports indicate that it can cause skin irritation and is harmful if swallowed . Long-term exposure studies suggest no chronic adverse effects; however, further toxicological assessments are necessary to ensure safe application in therapeutic contexts .

特性

IUPAC Name |

5-fluoro-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAFFDVGGMHGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591645 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2340-06-9 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。